molecular formula C6H9F3O3 B6223840 5,5,5-trifluoro-2-methoxypentanoic acid CAS No. 2353091-00-4

5,5,5-trifluoro-2-methoxypentanoic acid

Cat. No.: B6223840
CAS No.: 2353091-00-4
M. Wt: 186.1
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Description

5,5,5-Trifluoro-2-methoxypentanoic acid is a fluorinated carboxylic acid with the molecular formula C6H9F3O3 This compound is characterized by the presence of three fluorine atoms and a methoxy group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of pentanoic acid with trifluoromethane in the presence of a suitable catalyst under controlled conditions. Subsequent methylation can be achieved using methanol and an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and continuous flow processes to ensure efficiency and safety. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoro-2-methoxypentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce trifluoromethyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or aldehydes.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often requiring a strong acid or base as a catalyst.

Major Products Formed:

  • Oxidation: Trifluoromethyl carboxylic acids.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Various substituted methoxy compounds.

Scientific Research Applications

5,5,5-Trifluoro-2-methoxypentanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

5,5,5-Trifluoro-2-methoxypentanoic acid can be compared with other fluorinated carboxylic acids, such as trifluoroacetic acid and 2,2,2-trifluoroethanoic acid. While these compounds share the presence of fluorine atoms, the unique combination of the methoxy group and the trifluoromethyl group in this compound gives it distinct chemical and physical properties.

Comparison with Similar Compounds

  • Trifluoroacetic acid

  • 2,2,2-Trifluoroethanoic acid

  • 3,3,3-Trifluoropropionic acid

Properties

CAS No.

2353091-00-4

Molecular Formula

C6H9F3O3

Molecular Weight

186.1

Purity

95

Origin of Product

United States

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